molecular formula C14H15FO3 B14806943 cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14806943
M. Wt: 250.26 g/mol
InChI Key: SDCYLRAPJPVKDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate product. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Scientific Research Applications

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:

    3-(2-Fluorophenyl)propionic acid: This compound has a similar fluorophenyl group but differs in the length and structure of the carbon chain.

    2-(3-Fluorophenyl)acetic acid: Another compound with a fluorophenyl group, but with a simpler acetic acid structure.

    3-(3-Fluorophenyl)-2-oxopropanoic acid: Similar in structure but with a different arrangement of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)

InChI Key

SDCYLRAPJPVKDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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